Cas no 2411-83-8 (Methyl 2,3-dihydroxybenzoate)

Methyl 2,3-dihydroxybenzoate structure
Methyl 2,3-dihydroxybenzoate structure
Nome del prodotto:Methyl 2,3-dihydroxybenzoate
Numero CAS:2411-83-8
MF:C8H8O4
MW:168.146722793579
MDL:MFCD00039520
CID:278762
PubChem ID:75484

Methyl 2,3-dihydroxybenzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 2,3-dihydroxybenzoate
    • Benzoic acid,2,3-dihydroxy-, methyl ester
    • o-Pyrocatechuic acid, methyl ester
    • 2,3-Dihydroxybenzoic Acid Methyl Ester
    • NSC 174147
    • methyl2,3-dihydroxybenzoate
    • Benzoic acid, 2,3-dihydroxy-, methyl ester
    • DOAJWTSNTNAEIY-UHFFFAOYSA-N
    • 2,3-Dihydroxy-benzoic acid methyl ester
    • Methyl 2,3-dihydroxy-benzoate
    • RARECHEM AL BF 0035
    • Jsp004812
    • 2,3-dihydroxybenzoic acid methyl
    • dihydroxy benzoic acid methyl ester
    • SCHEMBL433982
    • MFCD00039520
    • DTXSID20178836
    • EINECS 219-317-2
    • EN300-3215375
    • NS00027560
    • SY003495
    • CHEMBL448062
    • M1737
    • 2411-83-8
    • NSC-174147
    • AI3-20956
    • Z1198148165
    • AKOS006281632
    • FT-0728769
    • CS-0150887
    • AS-11325
    • 2,3-dihydroxybenzoic acid-methyl ester
    • Benzoic acid,3-dihydroxy-, methyl ester
    • NSC174147
    • AC-2986
    • VFY35H6NLB
    • Methyl 2,3-dihydroxybenzoic acid
    • 3-Dihydroxybenzoate
    • Methyl 2
    • DTXCID80101327
    • 3-Dihydroxybenzoic acid
    • MDL: MFCD00039520
    • Inchi: 1S/C8H8O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,9-10H,1H3
    • Chiave InChI: DOAJWTSNTNAEIY-UHFFFAOYSA-N
    • Sorrisi: O([H])C1C(=C([H])C([H])=C([H])C=1C(=O)OC([H])([H])[H])O[H]

Proprietà calcolate

  • Massa esatta: 168.04224
  • Massa monoisotopica: 168.042
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 168
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 66.8

Proprietà sperimentali

  • Densità: 1.354±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 78.0 to 82.0 deg-C
  • Punto di ebollizione: 96°C/3.5mmHg(lit.)
  • Punto di infiammabilità: 121.6±15.3 ºC,
  • Solubilità: Leggermente solubile (7,9 g/l) (25°C),
  • PSA: 66.76
  • LogP: 0.88440

Methyl 2,3-dihydroxybenzoate Informazioni sulla sicurezza

Methyl 2,3-dihydroxybenzoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221527-100g
Methyl 2,3-dihydroxybenzoate
2411-83-8 98%
100g
¥1557 2023-04-14
Apollo Scientific
OR911539-25g
Methyl 2,3-dihydroxybenzoate
2411-83-8 97%
25g
£43.00 2025-02-20
Alichem
A019096880-100g
Methyl 2,3-dihydroxybenzoate
2411-83-8 97%
100g
$674.96 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M13270-25g
Methyl 2,3-dihydroxybenzoate
2411-83-8
25g
¥1006.0 2021-09-08
Apollo Scientific
OR911539-5g
Methyl 2,3-dihydroxybenzoate
2411-83-8 97%
5g
£17.00 2025-03-21
Enamine
EN300-3215375-50.0g
methyl 2,3-dihydroxybenzoate
2411-83-8 95%
50.0g
$276.0 2023-07-09
Enamine
EN300-3215375-100.0g
methyl 2,3-dihydroxybenzoate
2411-83-8 95%
100.0g
$500.0 2023-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221527-25g
Methyl 2,3-dihydroxybenzoate
2411-83-8 98%
25g
¥380 2023-04-14
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003495-100g
Methyl 2,3-Dihydroxybenzoate
2411-83-8 >97%
100g
¥1196.00 2024-07-09
Ambeed
A191618-1g
Methyl 2,3-dihydroxybenzoate
2411-83-8 98%
1g
$9.0 2025-02-25

Methyl 2,3-dihydroxybenzoate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:2411-83-8)Methyl 2,3-dihydroxybenzoate
A847559
Purezza:99%
Quantità:100g
Prezzo ($):176.0